4-Iodo-3-methylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

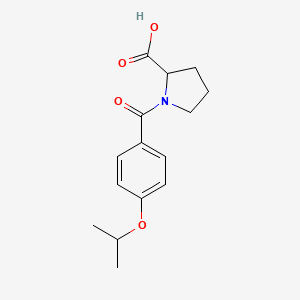

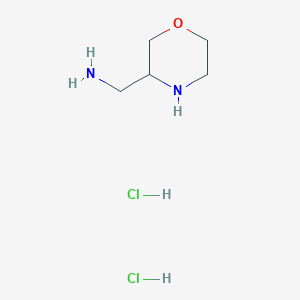

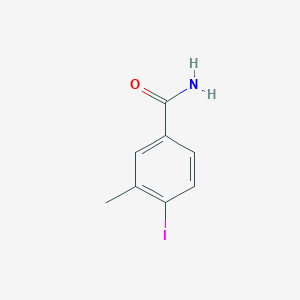

4-Iodo-3-methylbenzamide is a chemical compound with the molecular formula C8H8INO . The average mass of this compound is 261.060 Da and the monoisotopic mass is 260.965057 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of an iodine atom and a methyl group attached to a benzene ring, which is also attached to an amide group . The InChI code for this compound is 1S/C8H8INO/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4H,1H3,(H2,10,11) .Physical And Chemical Properties Analysis

This compound has a density of 1.8±0.1 g/cm3, a boiling point of 297.8±33.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 53.8±3.0 kJ/mol and a flash point of 133.9±25.4 °C .Wissenschaftliche Forschungsanwendungen

1. Chemotherapeutic Activity

4-Iodo-3-nitrobenzamide, a related compound to 4-Iodo-3-methylbenzamide, shows potential in chemotherapeutic applications. It is reduced by tumor cells to 4-iodo-3-nitrosobenzamide, which is effective in killing these cells. The reduction product, 4-iodo-3-aminobenzamide, does not accumulate as an intermediate and demonstrates no toxicity in animal models. This compound inactivates poly(ADP-ribose) polymerase by ejecting zinc from the nuclear protein, with its iodinated form being more effective than non-iodinated counterparts (Mendeleyev et al., 1995).

2. Crystal Engineering

In crystal engineering, compounds like this compound play a role in forming molecular tapes through hydrogen and halogen bonds. For instance, in the crystal structure of 4-nitrobenzamide·4-iodobenzamide, amide dimer tape and iodo-nitro interactions are observed. This indicates its utility in designing specific crystal structures (Saha et al., 2005).

3. Tumoricidal Action Mechanism

The tumoricidal action of 4-iodo-3-nitrobenzamide, another variant, depends on a cellular reducing system specific to cancer cells. This prodrug is selectively lethal due to its conversion in malignant cells to 4-iodo-3-nitrosobenzamide. This process is accelerated by compounds that reduce cellular glutathione, indicating a selective mechanism targeting tumor cells (Kun et al., 2009).

4. Synthesis of Quinazolinones

This compound derivatives are used in the synthesis of quinazolinones, which are important in various pharmaceutical applications. These derivatives undergo oxidative coupling with other compounds, catalyzed by molecular iodine, to form quinazolinones, demonstrating their importance in synthetic organic chemistry (Mohammed et al., 2015).

5. Imaging Agent in Nuclear Medicine

This compound derivatives have applications in nuclear medicine. For example, N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide shows potential in visualizing primary breast tumors in humans. This benzamide derivative binds preferentially to sigma receptors, which are overexpressed in breast cancer cells, indicating its use in diagnostic imaging (Caveliers et al., 2002).

Zukünftige Richtungen

The development of new techniques for the preparation of organic compounds like 4-Iodo-3-methylbenzamide is important, with catalytic processes being key to this innovation . The development of copper-based metal-organic frameworks to promote oxidative couplings has allowed the synthesis of amides in a very effective manner . This methodology has been successfully applied to the unique preparation of the bioactive compound N,N-diethyl-3-methylbenzamide, with excellent performance .

Wirkmechanismus

Target of Action

It’s known that most drugs exert their effects by binding to receptors, which are cellular components . The specific receptors that 4-Iodo-3-methylbenzamide binds to would determine its role and effects.

Biochemical Pathways

The biochemical pathways affected by this compound are related to the cellular reducing system and the transhydrogenation process . The compound interferes with the normal functioning of these pathways in cancer cells, leading to selective toxicity .

Result of Action

The result of the action of this compound is the selective toxicity towards cancer cells . The compound is reduced to a non-toxic amine in non-malignant cells, while in malignant cells, where the hydride transfer is deficient, a lethal synthesis of 4-iodo-3-nitrosobenzamide occurs .

Eigenschaften

IUPAC Name |

4-iodo-3-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8INO/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4H,1H3,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCEBYFXAPVEKEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)N)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8INO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

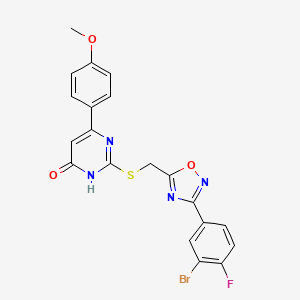

![N-(4-butylphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2475923.png)

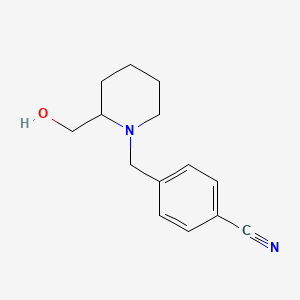

![1-(Hydroxymethyl)-6-azaspiro[2.5]octane-1-carbonitrile hydrochloride](/img/structure/B2475926.png)

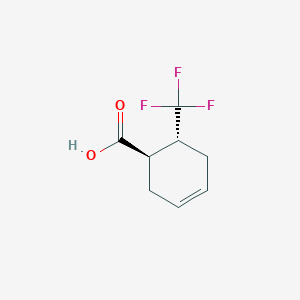

![5-(1,2-dithiolan-3-yl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)pentanamide](/img/structure/B2475927.png)